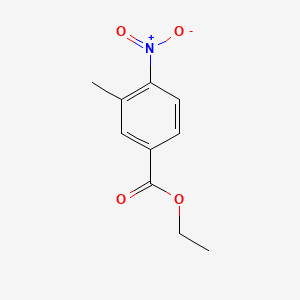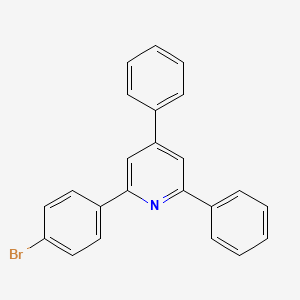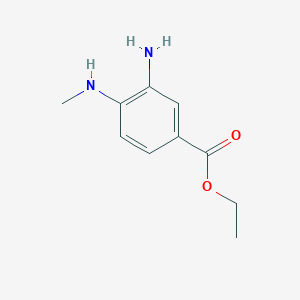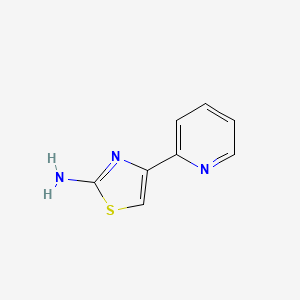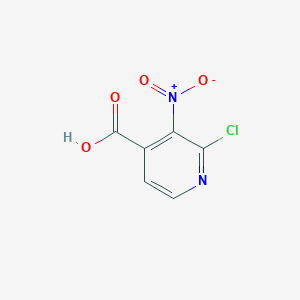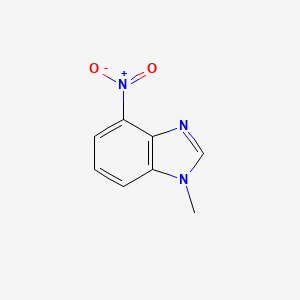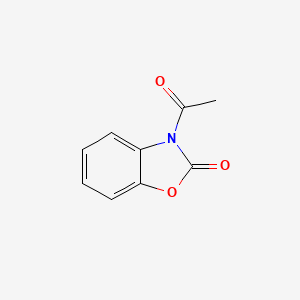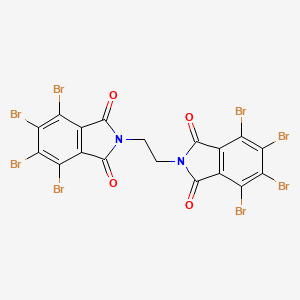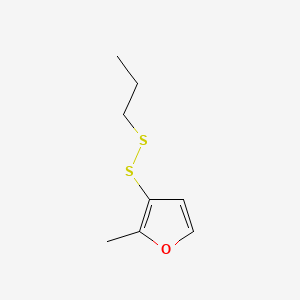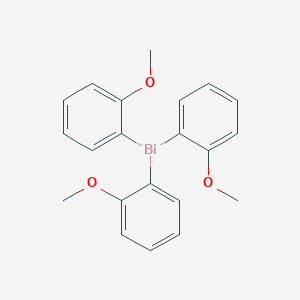
Tris(2-methoxyphenyl)bismuthine
Descripción general
Descripción
Tris(2-methoxyphenyl)bismuthine, also known as TMBi, is an organobismuth compound that has been used in a wide range of scientific research applications. It is a colorimetric reagent that is used to detect the presence of nucleic acids, proteins, and other biomolecules. TMBi has been used in a variety of biochemical and physiological experiments, such as immunoassays and cell-based assays.
Aplicaciones Científicas De Investigación
Nuclear Quadrupole Resonance Spectroscopy (NQRS)
- Summary of the Application: Tris(2-methoxyphenyl)bismuthine has been studied for its potential formation of metastable polymorphs in crystalline triphenylbismuth by NQRS . This is an analytical method sensitive to the crystallographic state of compounds which contain quadrupolar nuclei (QN), that is, nuclei with a spin quantum number >1/2 which possess a non-spherical electrical charge distribution .
- Methods of Application: Commercial samples with known NQRS properties were molten and re-crystallized at different speeds (shock freezing in different coolants versus slow cooling inside of a heater) . The new crystallographic structure has been confirmed by X-ray diffraction (XRD) .
- Results or Outcomes: In all recrystallization products, a new crystal phase has been identified which has not been observed after synthesis from a solution . The newly isolated polymorph crystallizes in the monoclinic space group P2 (1)/c with only one molecule in the asymmetric unit and consequently only one 5/2-7/2 transition is observed at 88.75 MHz at 310 K . In contrast, the two transitions at 89.38 and 89.29 MHz for the well-known trigonal polymorph originate from two crystallographically distinct molecules of Tris (2-methoxy-Phenyl)Bismuthine in the asymmetric unit .
Detection of Explosives
- Summary of the Application: Tris(2-methoxyphenyl)bismuthine can be used in the detection of explosives . Compounds like Trinitrotoluene (TNT) and Cyclotrimethylenetrinitramine, commonly labelled as RDX, have very characteristic NQR fingerprints .
- Methods of Application: The specific methods of application in this field would involve using the NQR fingerprints of Tris(2-methoxyphenyl)bismuthine to detect the presence of explosives like TNT and RDX .
- Results or Outcomes: The outcomes of this application could potentially include the successful detection of explosives, contributing to safety and security measures .
Industrial Chemistry and Manufacturing
- Summary of the Application: Tris(2-methoxyphenyl)bismuthine is used as a reagent, catalyst, and precursor material in industrial chemistry and manufacturing .
- Methods of Application: This compound can be used in various chemical reactions and processes in industries, including thin film deposition, pharmaceuticals, and LED manufacturing .
- Results or Outcomes: The use of Tris(2-methoxyphenyl)bismuthine in these fields can lead to the production of high-quality products and materials .
Organic Synthesis
- Summary of the Application: Tris(2-methoxyphenyl)bismuthine can be used as a reagent in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new drugs, materials, and chemical products .
- Methods of Application: The specific methods of application in this field would involve using Tris(2-methoxyphenyl)bismuthine as a reagent in chemical reactions . The exact procedures would depend on the specific reaction and the desired product .
- Results or Outcomes: The outcomes of this application could include the successful synthesis of new organic compounds, contributing to advancements in fields like pharmaceuticals, materials science, and industrial chemistry .
Thin Film Deposition
- Summary of the Application: Tris(2-methoxyphenyl)bismuthine can be used as a precursor material in thin film deposition . Thin films are used in a wide range of applications, including semiconductors, solar cells, and LED manufacturing .
- Methods of Application: In thin film deposition, Tris(2-methoxyphenyl)bismuthine would be used to deposit a thin layer of material onto a substrate . The exact methods would depend on the specific deposition technique, such as chemical vapor deposition or atomic layer deposition .
- Results or Outcomes: The use of Tris(2-methoxyphenyl)bismuthine in thin film deposition can lead to the production of high-quality thin films, which are crucial components in many modern technologies .
Propiedades
IUPAC Name |
tris(2-methoxyphenyl)bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWRGMGLLNCHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370098 | |
| Record name | Tris(2-methoxyphenyl)bismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-methoxyphenyl)bismuthine | |
CAS RN |
83724-41-8 | |
| Record name | Tris(2-methoxyphenyl)bismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methoxyphenyl)bismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



